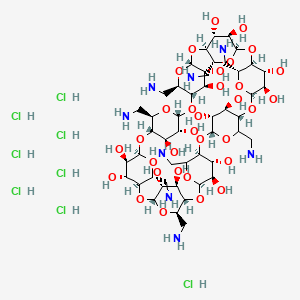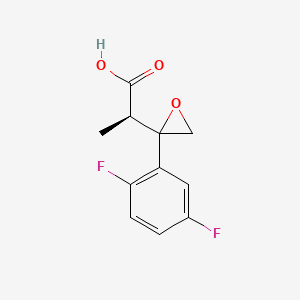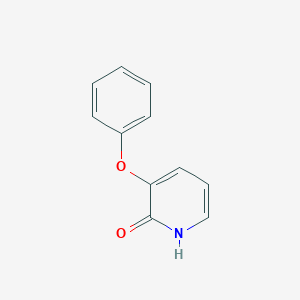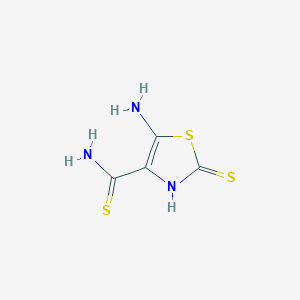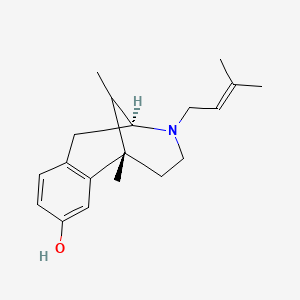
Pentazocine (1mg/ml in Methanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentazocine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is commonly formulated in combination with naloxone or as a single agent under the trade names Talwin and Talwin NX . The compound is available as a certified reference material in a concentration of 1 mg/mL in methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentazocine is synthesized through a series of chemical reactions involving the formation of a benzomorphan structure. The synthetic route typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of pentazocine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: Pentazocine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in pentazocine.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the pentazocine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pentazocine has a wide range of scientific research applications, including:
Wirkmechanismus
Pentazocine exerts its analgesic effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor . This interaction leads to the modulation of pain signals and provides relief from moderate to severe pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A natural opioid analgesic with strong mu receptor agonist activity.
Meperidine: A synthetic opioid with similar analgesic properties but different receptor binding profiles.
Nalorphine: An opioid antagonist with some agonist properties at kappa receptors.
Uniqueness of Pentazocine
Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of respiratory depression compared to pure mu agonists like morphine . Additionally, its combination with naloxone in formulations like Talwin NX helps prevent misuse and abuse .
Eigenschaften
Molekularformel |
C19H27NO |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14?,18-,19-/m0/s1 |
InChI-Schlüssel |
VOKSWYLNZZRQPF-SQJZIBIZSA-N |
Isomerische SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
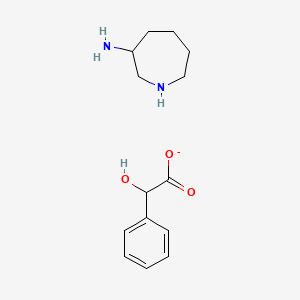
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
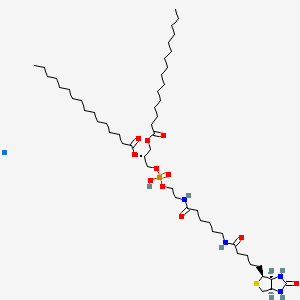
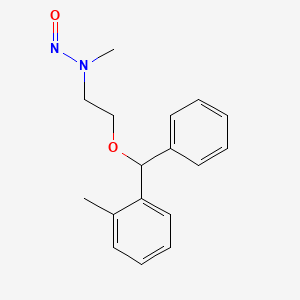


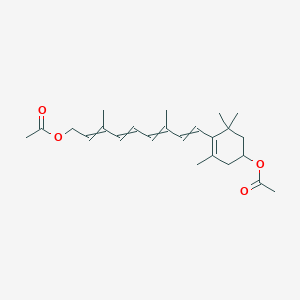
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
